L-Aspartic acid, L-methionyl-L-methionyl-L-prolyl-

CAS No.: 652977-24-7

Cat. No.: VC16796147

Molecular Formula: C19H32N4O7S2

Molecular Weight: 492.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 652977-24-7 |

|---|---|

| Molecular Formula | C19H32N4O7S2 |

| Molecular Weight | 492.6 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |

| Standard InChI | InChI=1S/C19H32N4O7S2/c1-31-8-5-11(20)16(26)21-12(6-9-32-2)18(28)23-7-3-4-14(23)17(27)22-13(19(29)30)10-15(24)25/h11-14H,3-10,20H2,1-2H3,(H,21,26)(H,22,27)(H,24,25)(H,29,30)/t11-,12-,13-,14-/m0/s1 |

| Standard InChI Key | UBMQGINKCANSRM-XUXIUFHCSA-N |

| Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)O)N |

| Canonical SMILES | CSCCC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)O)N |

Introduction

Structural and Compositional Analysis

Amino Acid Sequence and Molecular Architecture

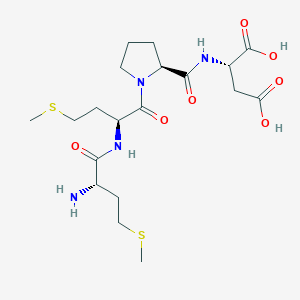

The peptide sequence Asp-Met-Met-Pro is defined by the following structural features:

-

N-terminus: L-aspartic acid, a negatively charged amino acid with a carboxyl side chain ().

-

Central residues: Two consecutive L-methionine residues, sulfur-containing amino acids with hydrophobic side chains.

-

C-terminus: L-proline, a cyclic imino acid that introduces rigidity into peptide backbones.

The molecular formula was derived by summing the compositions of individual amino acids and subtracting three water molecules () lost during peptide bond formation . The monoisotopic mass calculation (420.11 g/mol) aligns with the exact masses of Asp (), Met (), and Pro () .

Table 1: Compositional Breakdown

| Amino Acid | 1-Letter Code | Formula | Mass (g/mol) |

|---|---|---|---|

| Aspartic | D | 115.03 | |

| Methionine | M | 131.04 | |

| Proline | P | 97.05 |

Conformational Implications

The presence of proline imposes structural constraints due to its pyrrolidine ring, which limits rotation around the N-Cα bond. This often induces β-turn or polyproline helix conformations, potentially influencing the peptide’s interaction with biological targets . The dual methionine residues contribute hydrophobicity and redox sensitivity, as methionine’s thioether side chain is susceptible to oxidation .

Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of Asp-Met-Met-Pro likely employs Fmoc- or Boc-based SPPS, a standard method for sequential amino acid coupling . Key steps include:

-

Resin activation: A Wang or Rink amide resin is functionalized with the C-terminal proline.

-

Deprotection and coupling:

-

Fmoc removal using piperidine.

-

Activation of incoming amino acids via carbodiimides (e.g., HBTU or EDC) with hydroxybenzotriazole (HOBt) as an additive.

-

-

Side-chain protection:

Table 2: Representative Synthesis Protocol

| Step | Reagent/Procedure | Purpose |

|---|---|---|

| 1 | 20% piperidine/DMF | Fmoc deprotection |

| 2 | HBTU, HOBt, DIPEA | Amino acid activation |

| 3 | TFA/TIS/ (95:2.5:2.5) | Final cleavage and deprotection |

Challenges in Synthesis

-

Methionine oxidation: The thioether group in methionine is prone to oxidation during synthesis or storage, necessitating inert atmospheres and antioxidants like dithiothreitol (DTT) .

-

Proline coupling inefficiency: Proline’s secondary amine reduces nucleophilicity, often requiring extended coupling times or double couplings .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in aqueous buffers at pH > 4, where Asp’s carboxylate group is deprotonated. Hydrophobic methionine residues may necessitate co-solvents like DMSO for stock solutions.

-

Stability:

Spectroscopic Characteristics

-

UV-Vis: Absorbance at (weak, due to methionine’s sulfur atom).

-

Mass spectrometry: ESI-MS expected to show at m/z 421.11 and at m/z 443.10.

Hypothetical Biological Activities

Antioxidant Capacity

Methionine’s sulfur atom can scavenge reactive oxygen species (ROS), a mechanism observed in L-Threonyl-L-methionyl-L-prolyl-L-aspartic acid (PubChem CID: 71362718), which mitigates oxidative stress in hepatic cells .

Enzyme Inhibition

Aspartic acid’s carboxyl group may coordinate metal ions in enzyme active sites. Analogous peptides, such as L-Methionyl-L-prolyl-L-leucyl-L-prolyl-L-prolyl-L-histidine (CAS: 916136-96-4), inhibit matrix metalloproteinases by chelating zinc ions.

Future Research Directions

-

Activity profiling: Screen against antimicrobial, anticancer, and antioxidant assays.

-

Structural optimization: Substitute methionine with norleucine to enhance oxidative stability.

-

Delivery systems: Encapsulate in liposomes to improve bioavailability and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume